2-Bromo-6-chlorothioanisole

Description

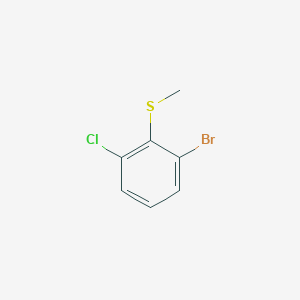

2-Bromo-6-chlorothioanisole (CAS: 1370025-57-2) is a brominated and chlorinated aromatic thioether compound. Its molecular structure consists of a benzene ring substituted with bromine (Br) at position 2, chlorine (Cl) at position 6, and a thiomethoxy group (–SCH3) at position 1. This compound is structurally analogous to halogenated anisoles but differs in the substitution of oxygen in the methoxy group (–OCH3) with sulfur, forming a thioether linkage. Its molecular formula is C7H6BrClS, with a molar mass of 237.55 g/mol (inferred from similar compounds in ).

Thioanisoles like this compound are of interest in pharmaceutical and agrochemical synthesis due to their electron-rich aromatic systems, which facilitate nucleophilic substitution reactions.

Properties

IUPAC Name |

1-bromo-3-chloro-2-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClS/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNPSUTWCLPZYHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=C1Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801272319 | |

| Record name | Benzene, 1-bromo-3-chloro-2-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801272319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1370025-57-2 | |

| Record name | Benzene, 1-bromo-3-chloro-2-(methylthio)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1370025-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-bromo-3-chloro-2-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801272319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-chlorothioanisole typically involves the bromination and chlorination of thioanisole. The process can be carried out in several steps:

Bromination: Thioanisole is first brominated using bromine in the presence of a catalyst such as iron(III) bromide. This step introduces the bromine atom at the ortho position relative to the methylthio group.

Chlorination: The brominated product is then chlorinated using chlorine gas or a chlorinating agent like sulfuryl chloride. This introduces the chlorine atom at the meta position relative to the methylthio group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-chlorothioanisole undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to remove the halogen atoms or to convert the methylthio group to a thiol group.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium amide, sodium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.

Major Products:

Nucleophilic Substitution: Products include substituted anisoles with various functional groups replacing the halogens.

Oxidation: Products include sulfoxides and sulfones.

Reduction: Products include dehalogenated anisoles or thiols.

Scientific Research Applications

2-Bromo-6-chlorothioanisole has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-6-chlorothioanisole depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the halogen atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In oxidation reactions, the methylthio group is converted to a sulfoxide or sulfone through the addition of oxygen atoms. In reduction reactions, the halogen atoms or the methylthio group are removed or converted to other functional groups.

Comparison with Similar Compounds

Comparison with Similar Compounds

2-Bromo-6-chloroanisole (CAS: 174913-10-1)

- Molecular Formula : C7H6BrClO

- Molar Mass : 221.48 g/mol

- Substituents : Bromine (position 2), chlorine (position 6), methoxy group (–OCH3, position 1).

- Key Properties :

Comparison :

Replacing the oxygen in the methoxy group with sulfur (to form the thioanisole) increases the molar mass by ~16 g/mol (due to sulfur’s higher atomic weight). The thioether group (–SCH3) reduces hydrogen-bonding capacity compared to the methoxy group, likely lowering solubility in polar solvents. Additionally, sulfur’s lower electronegativity may alter electronic effects on the aromatic ring, influencing reactivity in cross-coupling reactions.

5-Bromo-2-chloroanisole (CAS: 16817-43-9)

- Molecular Formula : C7H6BrClO

- Molar Mass : 221.48 g/mol

- Substituents : Bromine (position 5), chlorine (position 2), methoxy group (–OCH3, position 1).

- Key Properties: No explicit data on boiling point or density, but structural similarity to 2-Bromo-6-chloroanisole suggests comparable volatility.

Comparison: The positional isomerism (bromine at position 5 vs. 2 in 2-Bromo-6-chlorothioanisole) significantly impacts steric and electronic effects. However, the absence of sulfur diminishes its ability to act as a leaving group in nucleophilic reactions.

2-Bromo-4,6-dichloroanisole

- Molecular Formula : C7H5BrCl2O (inferred from structure)

- Molar Mass : ~255.9 g/mol (estimated).

- Substituents : Bromine (position 2), chlorine (positions 4 and 6), methoxy group (–OCH3, position 1).

- Key Properties: No explicit data, but the additional chlorine increases molecular weight and likely elevates boiling point compared to mono-chloro analogs.

However, increased halogenation may also raise toxicity and environmental persistence. The thioanisole derivative (this compound) lacks this second chlorine, offering a less electron-deficient aromatic system.

1-Bromo-3-chloro-2-methoxybenzene (Synonym for 2-Bromo-6-chloroanisole)

- Molecular Formula : C7H6BrClO

- Molar Mass : 221.48 g/mol

- Substituents : Bromine (position 1), chlorine (position 3), methoxy group (–OCH3, position 2).

- Key Properties : Identical to 2-Bromo-6-chloroanisole but with alternate positional numbering.

Comparison: This compound is a nomenclature variant of 2-Bromo-6-chloroanisole, highlighting the importance of consistent numbering in distinguishing isomers. The thioanisole derivative’s sulfur substitution differentiates its chemical behavior, particularly in reactions sensitive to leaving-group ability (e.g., SNAr reactions).

Research Implications and Gaps

- Reactivity : Thioanisoles like this compound may exhibit enhanced nucleophilic substitution reactivity compared to anisoles due to sulfur’s polarizability, but direct comparative studies are lacking in the provided evidence.

- Toxicity : Halogenated thioanisoles are understudied compared to their oxygen analogs, necessitating further research into their environmental and biological impacts.

- Physical Properties : Predicted data (e.g., boiling points) require experimental validation to confirm trends across halogenated aromatics.

Biological Activity

2-Bromo-6-chlorothioanisole is a compound of interest in the field of medicinal chemistry and biochemistry due to its potential biological activities. This article delves into its biological properties, enzymatic interactions, and therapeutic implications, supported by relevant data and case studies.

This compound has the following chemical characteristics:

- Molecular Formula: C₇H₆BrClS

- Molecular Weight: 227.54 g/mol

- Melting Point: 50-52 °C

- Solubility: Slightly soluble in water, soluble in organic solvents.

Antimicrobial Properties

Research indicates that thioanisole derivatives, including this compound, exhibit significant antimicrobial activity against various bacterial strains. A study demonstrated that modifications in the thioether group can enhance antibacterial potency, suggesting that this compound may serve as a lead structure for developing new antimicrobial agents .

Enzymatic Reactions

This compound serves as a substrate in enzymatic reactions, particularly in sulfoxidation processes. Studies have shown that bacterial flavin-containing monooxygenases (FMO) can catalyze the oxidation of thioanisoles to sulfoxides, with varying selectivity depending on the enzyme variant used. The wild-type FMO exhibited a lower reaction rate compared to engineered mutants, highlighting the potential for optimizing these reactions for increased efficiency .

Case Study 1: Antibacterial Activity

A comparative study assessed the antibacterial effects of various thioanisole derivatives, including this compound. The compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL. The structure-activity relationship (SAR) analysis indicated that the presence of halogen substituents significantly enhances antimicrobial efficacy .

Case Study 2: Enzymatic Sulfoxidation

In an investigation of enzymatic sulfoxidation, this compound was oxidized using different FMO variants. The study revealed that the C78I mutant exhibited superior selectivity and conversion rates compared to the wild-type enzyme. The optimal conditions for this reaction were determined to be at a pH of 8.0 and a substrate concentration of 50 mM, resulting in a maximum conversion rate of 51.0 mmol L⁻¹ h⁻¹ .

Data Tables

| Biological Activity | MIC (µg/mL) | Enzyme Variant | Conversion Rate (mmol L⁻¹ h⁻¹) |

|---|---|---|---|

| Antibacterial (S. aureus) | 32 | Wild-type | 40.6 |

| Antibacterial (E. coli) | 64 | C78I mutant | 51.0 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.